4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol
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Overview
Description
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol is a complex organic compound that features a furan ring, a thiazole ring, and a benzene ring with two hydroxyl groups
Preparation Methods
The synthesis of 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a thiazole derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with a benzene-1,2-diol derivative to yield the final product. The reaction conditions often involve the use of coupling reagents and solvents such as dichloromethane .
Chemical Reactions Analysis
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiazole rings, using reagents like alkyl halides
Scientific Research Applications
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Medicine: Research has indicated its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan and thiazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol include:
2,4-Bis[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic acid: This compound also features furan and benzene rings and is used in medicinal chemistry.
4-[(Furan-2-ylmethyl)-amino]-phenol: Another furan-containing compound used in proteomics research.
The uniqueness of this compound lies in its combination of furan, thiazole, and benzene rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-12-4-3-9(6-13(12)18)11-8-20-14(16-11)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLNDXBOYWHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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